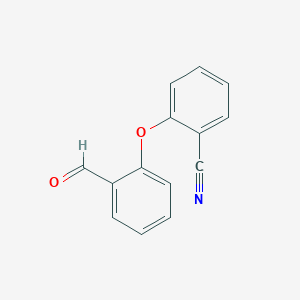

2-(2-Formylphenoxy)benzonitrile

説明

2-(2-Formylphenoxy)benzonitrile is a bifunctional aromatic compound featuring a benzonitrile core substituted with a 2-formylphenoxy group. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry and materials science. It serves as a precursor for metal-organic complexes, such as the 1D Eu–organic complex [Eu(L)₆(DMF)]ₙ, which exhibits high selectivity and sensitivity for nitroaromatic detection in acetonitrile . Synthesis methods often involve hydrolysis and cyclization of intermediates like methyl 2-(2-formylphenoxy)-2-phenylacetate, with optimized reaction conditions (e.g., 50°C) to prevent overreaction . The compound has been commercialized but is currently listed as discontinued by suppliers like CymitQuimica .

特性

IUPAC Name |

2-(2-formylphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJDNBMSANPKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303427 | |

| Record name | 2-(2-Formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820545 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

451485-74-8 | |

| Record name | 2-(2-Formylphenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451485-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formylphenoxy)benzonitrile typically involves the reaction of 2-hydroxybenzaldehyde with 2-bromobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate. The reaction is conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 2-(2-Formylphenoxy)benzonitrile are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.

化学反応の分析

Types of Reactions

2-(2-Formylphenoxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 2-(2-Carboxyphenoxy)benzenecarbonitrile.

Reduction: 2-(2-Formylphenoxy)benzylamine.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

- Intermediate in Organic Synthesis: 2-(2-Formylphenoxy)benzonitrile serves as an intermediate in the synthesis of complex organic molecules. Its reactive functional groups allow for further derivatization, facilitating the creation of diverse chemical entities .

- Reactivity Studies: The compound's formyl and nitrile groups can participate in various chemical transformations, making it a subject of study for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

- Enzyme Interaction Studies: This compound has been utilized to investigate enzyme interactions, particularly how it influences enzyme activity and stability. It can act as a substrate or inhibitor for specific enzymes, providing insights into metabolic pathways .

- Cellular Effects: Research indicates that 2-(2-Formylphenoxy)benzonitrile can modulate cellular signaling pathways, affecting gene expression and cellular metabolism. These properties make it a candidate for studying cellular responses to chemical stimuli.

Medicine

- Drug Development: The compound is being explored for its potential pharmacological properties. Its structure allows it to serve as a building block for synthesizing pharmaceutical compounds aimed at treating various diseases .

- Therapeutic Applications: Preliminary studies suggest that derivatives of 2-(2-Formylphenoxy)benzonitrile may exhibit biological activity relevant to therapeutic applications, particularly in cancer treatment and antimicrobial research .

Industry

- Material Science: Due to its electronic properties, 2-(2-Formylphenoxy)benzonitrile is being investigated for applications in organic electronics and photonic devices. Its ability to undergo various chemical modifications enhances its utility in advanced materials development .

Case Studies

-

Enzyme Inhibition Research:

A study demonstrated that derivatives of 2-(2-Formylphenoxy)benzonitrile could inhibit specific enzymes involved in cancer metabolism. This inhibition was linked to altered signaling pathways that promote tumor growth, highlighting the compound's potential as an anticancer agent . -

Pharmacological Screening:

In a pharmacological evaluation, several derivatives of 2-(2-Formylphenoxy)benzonitrile were screened for their binding affinity to PD-L1, a target in cancer immunotherapy. Some compounds exhibited IC50 values comparable to established drugs, suggesting their potential as therapeutic agents .

作用機序

The mechanism of action of 2-(2-Formylphenoxy)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

類似化合物との比較

Table 1: Key Compounds and Their Structural Features

Physicochemical Properties

- Optical Activity: Chiral derivatives like 2-{[(2R)-3,3-dimethyloxiran-2-yl]methyl}benzonitrile exhibit distinct optical rotations (e.g., [α]²⁰_D = −65.1° in CHCl₃), contrasting with non-chiral analogues .

- Thermal Stability: The formylphenoxy group in 2-(2-formylphenoxy)benzonitrile contributes to thermal lability, necessitating controlled storage conditions .

生物活性

2-(2-Formylphenoxy)benzonitrile, a compound characterized by its unique chemical structure featuring both an aldehyde and a nitrile functional group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of 2-(2-Formylphenoxy)benzonitrile is CHNO, which indicates the presence of both a benzonitrile group and a formylphenoxy moiety. This structural configuration contributes to its unique reactivity and potential interactions with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Functional Groups | Aldehyde (-CHO), Nitrile (-C≡N) |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of 2-(2-Formylphenoxy)benzonitrile can be achieved through several methods, including nucleophilic substitution reactions and condensation reactions involving various aromatic compounds. The typical synthetic route involves the reaction of 2-formylphenol with benzonitrile derivatives under acidic or basic conditions, often yielding high purity products suitable for biological testing.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of 2-(2-Formylphenoxy)benzonitrile. For instance, a study demonstrated its cytotoxic effects against several cancer cell lines, including acute lymphoblastic leukemia (MOLT-3) and cervical carcinoma (HeLA). The compound exhibited IC values indicating significant cell growth inhibition:

| Cell Line | IC (µM) |

|---|---|

| MOLT-3 | 12.7 ± 1.1 |

| HeLA | 25.7 ± 0.8 |

| HL-60 | 20.5 ± 4.1 |

These results suggest that 2-(2-Formylphenoxy)benzonitrile may interfere with critical cellular processes involved in cancer progression .

The mechanism underlying the biological activity of 2-(2-Formylphenoxy)benzonitrile is not fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors implicated in cancer cell proliferation and survival. For example, it may inhibit angiogenesis, a crucial process for tumor growth .

Case Studies

- Study on Anticancer Activity : In a controlled study, researchers evaluated the effect of 2-(2-Formylphenoxy)benzonitrile on human cancer cell lines. The findings indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

- In Vivo Studies : Additional investigations using animal models have shown that treatment with this compound resulted in reduced tumor sizes compared to control groups, supporting its efficacy as an anticancer agent .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。